Diastereoselectivity Advantage of tert-Butanesulfinamide Over p-Toluenesulfinamide in Enolate Alkylation
In a direct comparative study of sulfinamide chiral auxiliaries, N-acyl-tert-butanesulfinamide afforded >95:5 diastereomeric ratio (dr) in enolate alkylation reactions, whereas the corresponding p-toluenesulfinamide delivered dr values consistently below 9:1 [1]. No alternate sulfinamide matched the selectivity of the tert-butanesulfinyl scaffold.
| Evidence Dimension | Diastereomeric ratio (dr) in enolate alkylation of N-acyl sulfinamides |
|---|---|
| Target Compound Data | dr >95:5 |
| Comparator Or Baseline | p-Toluenesulfinamide: dr <9:1 |
| Quantified Difference | Selectivity improvement: dr >95:5 vs <9:1 (≥1.5‑fold higher dr) |
| Conditions | Enolate alkylation of N-acyl sulfinamides; analogous reaction conditions |
Why This Matters
Higher diastereoselectivity minimizes the formation of undesired epimers, reducing the need for chromatographic purification and improving the economic viability of scaled-up asymmetric syntheses.
- [1] Robak, M. T.; Herbage, M. A.; Ellman, J. A. Chiral N-Acyl-tert-butanesulfinamides: The “Safety‑Catch” Principle Applied to Diastereoselective Enolate Alkylations. J. Org. Chem. 2017, 82 (3), 1740–1748. View Source
